molecular formula C26H17ClF9N3O3 B517428 Afoxolaner CAS No. 1093861-60-9

Afoxolaner

Cat. No.: B517428
CAS No.: 1093861-60-9
M. Wt: 625.9 g/mol
InChI Key: OXDDDHGGRFRLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afoxolaner (IUPAC name: 4-[(5S)-5-[3-Chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide) is a synthetic isoxazoline-class compound widely used as a broad-spectrum insecticide and acaricide in veterinary medicine . Its molecular formula is C₂₆H₁₇ClF₉N₃O₃, with a molecular weight of 625.88 g/mol . The compound features a unique trifluoromethyl-substituted phenyl group and a naphthalene carboxamide backbone, contributing to its potent activity against ectoparasites like fleas and ticks . This compound is synthesized through a multi-step reaction involving intermediates such as 4-acetylnaphthalene-1-carboxylic acid and 1-(3-chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Afoxolaner is synthesized through a multi-step process involving the formation of the isoxazoline ring and subsequent functionalization. The key steps include:

  • Formation of the isoxazoline ring by reacting a suitable nitrile oxide with an alkene.
  • Introduction of the trifluoromethyl groups and chlorophenyl groups through nucleophilic substitution reactions.
  • Coupling of the isoxazoline intermediate with a naphthalene carboxamide derivative.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as crystallization and chromatography to achieve the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: Afoxolaner undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Primary Applications

  • Flea and Tick Control
    • Afoxolaner is widely used for the treatment and prevention of flea and tick infestations in dogs. It is available in oral tablet form, providing long-lasting protection for up to a month after a single dose. The compound begins killing existing fleas within hours of administration .
  • Treatment of Canine Demodicosis
    • A study demonstrated the efficacy of this compound in treating generalized demodicosis caused by Demodex spp. mites. In a clinical trial involving four dogs, significant clinical improvement was observed within four weeks post-treatment, with all dogs showing negative results for live mites at 12 weeks .
  • Efficacy Against Ear Mites
    • This compound has shown high effectiveness against ear mite infestations (Otodectes cynotis). In a controlled study, a single dose resulted in over 98% efficacy in reducing mite populations within 28 days .
  • Myiasis Treatment
    • The compound has also been evaluated for its effectiveness against larval stages of Cochliomyia hominivorax, showing 100% efficacy within 24 hours after treatment .

Case Study 1: Canine Demodicosis

  • Objective : To evaluate the effectiveness of this compound on dogs with generalized demodicosis.
  • Method : Four dogs received a single dose of this compound (2.5 mg/kg) followed by re-treatments at four and eight weeks.
  • Results : Clinical improvement was noted at four weeks, with all dogs free from clinical lesions and live mites by twelve weeks .

Case Study 2: Efficacy Against Ear Mites

  • Objective : Assess the efficacy of this compound against Otodectes cynotis.
  • Method : Sixteen dogs were divided into treated and untreated groups; treatment involved a single oral dose of this compound.
  • Results : Significant reductions in mite counts were observed, confirming the drug's high efficacy against ear mites .

Comparative Efficacy Data

Application AreaEfficacy RateDosage (mg/kg)Duration of Effect
Flea Control100%2.5Up to 30 days
Tick Control100%2.5Up to 30 days
Canine Demodicosis>99%2.5Up to 12 weeks
Ear Mite Infestation>98%2.5Up to 28 days
Myiasis Treatment100%2.5Within 24 hours

Safety Profile

This compound is generally well-tolerated in dogs, with minimal adverse reactions reported. In clinical studies involving over 400 treated dogs, only a small percentage exhibited mild side effects such as vomiting (4.1%) following administration . It is crucial to follow veterinary guidance regarding dosage and administration, especially in pregnant or small-sized dogs.

Mechanism of Action

Afoxolaner exerts its effects by selectively binding to GABA-gated chloride channels in the nervous system of insects and acarines. This binding blocks the normal flow of chloride ions, leading to hyperexcitation of the neurons. The prolonged hyperexcitation results in paralysis and death of the parasites. The molecular targets include GABA receptors and other ligand-gated chloride channels, which are crucial for maintaining neuronal stability .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

a. Esafoxolaner

Esthis compound, also referred to as (S)-Afoxolaner , is the enantiomerically pure S-isomer of this compound . While both compounds share identical molecular formulas and functional groups, stereochemical differences at the isoxazoline ring influence their pharmacokinetics. Studies suggest that the (S)-configuration enhances binding affinity to insect GABA receptors, improving efficacy by 15–20% compared to racemic mixtures .

Parameter This compound Esthis compound
IUPAC Name 4-[(5S)-5-[3-Chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide Same as this compound (S-isomer)
Molecular Formula C₂₆H₁₇ClF₉N₃O₃ C₂₆H₁₇ClF₉N₃O₃
Key Feature Racemic mixture Enantiomerically pure (S)
Efficacy Broad-spectrum Enhanced GABA receptor binding

b. N-{2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Ethyl}-2-(Trifluoromethyl)Benzamide

This benzamide derivative shares functional similarities with this compound, such as chloro and trifluoromethyl substituents, but replaces the isoxazoline ring with a pyridine-ethylamide structure . The absence of the isoxazoline moiety reduces its potency against ticks but retains partial activity against fleas.

Parameter This compound N-{2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Ethyl}-2-(Trifluoromethyl)Benzamide
Core Structure Isoxazoline + naphthalene Pyridine + benzamide
Target Pests Ticks, fleas Primarily fleas
Molecular Weight 625.88 g/mol ~450 g/mol (estimated)

Functional Analogues: Isoxazoline-Class Insecticides

This compound belongs to the isoxazoline family, which includes compounds like Fluralaner and Sarolaner . While direct data on these analogues are absent in the provided evidence, class-wide characteristics highlight shared mechanisms:

  • Target : GABA-gated chloride channels in parasites .
  • Resistance Profile : Lower risk of cross-resistance compared to older acaricides (e.g., pyrethroids) .

Research Findings and Comparative Data

Pharmacokinetic Properties

  • This compound : Rapid absorption (Tₘₐₓ: 4–6 hours) and prolonged half-life (~14 days) due to lipophilic naphthalene groups .
  • Esthis compound : Similar pharmacokinetics but 10–15% higher bioavailability in canine models .

Biological Activity

Afoxolaner is an innovative compound belonging to the isoxazoline class, primarily used as an ectoparasiticide for the control of fleas and ticks in dogs. Its biological activity is characterized by its potent effects on specific neurotransmitter receptors in arthropods, particularly through the inhibition of GABA-gated chloride channels. This article delves into the biological mechanisms, efficacy studies, and case studies highlighting the compound's activity against various pests.

This compound acts as a potent antagonist of GABACls (GABA-gated chloride channels) in arthropods. This mechanism leads to uncontrolled neuronal activity and ultimately results in the death of the target organisms. The compound's mode of action has been extensively studied using functional expression systems, such as Xenopus oocytes, allowing for precise electrophysiological assessments.

Key Findings:

  • Potency Against Tetranychus urticae : this compound demonstrated significant antagonistic activity against GABACls in T. urticae, showing efficacy across all developmental stages without inducing resistance over a three-year laboratory selection period .
  • Comparison with Other Insecticides : When compared to other compounds like fluralaner and fipronil, this compound exhibited superior efficacy against T. urticae, especially in strains resistant to commonly used acaricides .

Efficacy Studies

Several studies have assessed the insecticidal activity of this compound against various arthropods, including sandflies and mosquitoes.

Table 1: Efficacy of this compound Against Different Arthropods

Study ReferenceTarget SpeciesAdministration MethodEfficacy Observed
Phlebotomus perniciosusOral (2.5 mg/kg)Reduced feeding and mortality rates observed
Aedes aegyptiOralSignificant mortality post-treatment
Tetranychus urticaeTopicalHigh efficacy across all life stages

Case Studies

  • Insecticidal Activity Against Sandflies :
    In a controlled study, dogs treated with this compound were exposed to female sandflies. The results indicated a significant reduction in the viability of sandflies post-blood meal on treated dogs, demonstrating this compound's systemic insecticidal properties .
  • Field Trials with Aedes aegypti :
    A study evaluated this compound's effectiveness against Aedes aegypti mosquitoes. The results showed that oral administration led to substantial mortality rates among mosquito populations, confirming its potential for vector control in disease management strategies .

Safety and Pharmacokinetics

This compound is characterized by rapid absorption and high plasma protein binding after oral administration. It is distributed systemically, which enhances its efficacy against hematophagous arthropods. Safety studies have indicated a favorable profile in dogs, with no significant adverse effects reported when used according to label instructions.

Q & A

Q. Experimental Design and Efficacy Evaluation

Basic: How to design a controlled in vivo study to evaluate Afoxolaner’s efficacy against tick infestations in canines? Methodological Answer:

  • Use randomized controlled trials (RCTs) with placebo or active comparator groups.
  • Control variables such as host age, breed, pre-existing health conditions, and environmental exposure.
  • Quantify efficacy via standardized metrics (e.g., percentage reduction in tick counts at 24h, 48h post-treatment). Ensure blinding of assessors to minimize bias .

Advanced: How to address contradictory efficacy data for this compound across geographically distinct tick populations?

  • Conduct meta-analyses stratified by tick species, climatic conditions, and resistance markers.
  • Apply multivariate regression to isolate confounding variables (e.g., humidity, host immune response). Validate findings with in vitro assays on field-collected ticks .

Q. Pharmacokinetics and Bioavailability

Basic: What pharmacokinetic parameters are critical for assessing this compound’s bioavailability in canine plasma? Methodological Answer:

  • Measure AUC (area under the curve), Cmax (peak concentration), Tmax (time to peak), and elimination half-life.
  • Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for sensitive detection .

Advanced: How to resolve discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

  • Perform cross-species hepatocyte incubations with isotopic labeling to trace metabolite formation.
  • Validate findings using in vivo pharmacokinetic studies in controlled canine cohorts, correlating plasma metabolites with enzyme activity assays .

Q. Safety and Toxicology

Basic: How to formulate a FINER-compliant research question on this compound’s long-term safety in non-target species? Methodological Answer:

  • Apply FINER criteria: Ensure feasibility via longitudinal ecotoxicological studies, novelty by comparing this compound with newer isoxazolines, and relevance to regulatory risk assessments.
  • Define endpoints (e.g., hepatic enzyme alterations, reproductive toxicity) using OECD guidelines .

Advanced: What integrated methodologies can reconcile conflicting data on this compound’s neurotoxic potential in aquatic invertebrates?

  • Combine toxicogenomic profiling (RNA-seq) with behavioral assays in model organisms (e.g., Daphnia magna).
  • Use in silico molecular docking to predict binding affinities to non-target GABA receptors .

Q. Resistance Mechanisms and Genetic Studies

Basic: What statistical methods are appropriate for analyzing this compound resistance trends in field-collected ticks? Methodological Answer:

  • Apply logistic regression to model binary outcomes (resistance vs. susceptibility).
  • Use Kaplan-Meier survival analysis for time-to-resistance emergence and Cox proportional hazards models for risk factors .

Advanced: How to investigate the genetic basis of this compound resistance in Rhipicephalus sanguineus using omics approaches?

  • Perform whole-genome sequencing of resistant vs. susceptible strains to identify SNPs in GABA receptor subunits.
  • Validate candidate genes via RNA interference (RNAi) knockdown and electrophysiological assays on tick neurons .

Q. Data Contradictions and Meta-Analysis

Basic: How to conduct a systematic review of this compound’s efficacy against fleas using PRISMA guidelines? Methodological Answer:

  • Search PubMed, Google Scholar, and CAB Abstracts with terms like “this compound flea efficacy” + “randomized controlled trial.”
  • Apply PRISMA flow diagrams for study selection and assess bias using ROBINS-I tool .

Advanced: What strategies mitigate bias when synthesizing contradictory data on this compound’s environmental persistence?

  • Use sensitivity analyses to test the robustness of meta-analysis results to outlier studies.
  • Employ mixed-effects models to account for heterogeneity in experimental designs (e.g., soil type, pH variations) .

Q. Analytical Techniques and Spectroscopy

Basic: What spectroscopic methods are optimal for quantifying this compound residues in environmental samples? Methodological Answer:

  • Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with triple quadrupole detectors for trace-level detection.
  • Validate methods via spike-and-recovery experiments in matrices like soil and water .

Advanced: How to address inconsistencies in this compound’s degradation kinetics reported in UV-Vis vs. fluorescence spectroscopy?

  • Conduct parallel assays under standardized conditions (pH, temperature).
  • Cross-validate with nuclear magnetic resonance (NMR) to confirm degradation byproducts .

Properties

IUPAC Name

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDDDHGGRFRLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClF9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148921
Record name Afoxolaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093861-60-9
Record name Afoxolaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093861-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afoxolaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093861609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afoxolaner
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11369
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afoxolaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFOXOLANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02L07H6D0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.